1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea
Description
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group and a methyl group, linked via a methylene bridge to a 3,4-dimethylphenyl urea moiety. Urea derivatives are known for their diverse biological activities, often influenced by substituent effects on solubility, hydrogen bonding, and steric interactions . The cyclopropyl group in the pyrazole ring may enhance metabolic stability compared to alkyl or alkoxy substituents, as seen in related compounds .
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-4-7-14(8-12(11)2)19-17(22)18-10-15-9-16(13-5-6-13)21(3)20-15/h4,7-9,13H,5-6,10H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHPYGIYUJNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN(C(=C2)C3CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of a substituted pyrazole with an isocyanate or a urea derivative. The reaction conditions often include:
- Solvent: Common solvents used are dichloromethane, toluene, or ethanol.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
- Large-scale batch reactors.
- Continuous flow reactors for improved efficiency and yield.
- Purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its effects can involve:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Table 1. Comparison of Pyrazoline Analogs
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Rf Value | Yield (%) |
|---|---|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Butyloxyphenyl | 126–130 | 0.87 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Pentyloxyphenyl | 121–125 | 0.89 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Heptanoyloxyphenyl | 121–125 | 0.89 | 84–86 |
Key Differences from Target Compound :
- Alkoxy substituents may increase lipophilicity compared to the target’s cyclopropyl group, affecting bioavailability .
Urea-Pyrazole Hybrids ()
Compound MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) shares the urea-pyrazole scaffold but differs in substituents:
- Substituent Effects : The 3,5-dimethoxyphenyl group in MK13 introduces electron-donating methoxy groups, contrasting with the electron-neutral 3,4-dimethylphenyl group in the target. This may alter π-π stacking or receptor affinity .
Urea-Triazole-Pyridine Derivatives ()
Compounds like 15a (1-(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea) highlight:
- Structural Complexity : Incorporation of triazole and pyridine rings increases rigidity compared to the target’s pyrazole-urea system.
- Synthetic Conditions : Reflux in dioxane suggests compatibility of urea linkages with high-temperature reactions, though cyclopropyl groups may require milder conditions to prevent ring opening .
Sulphobenzoate-Pyrazolidinone Analogs ()
The patent compound {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl group but features a sulphobenzoate ester and pyrazolidinone core. Key contrasts:
Table 2. Key Properties of Analogous Compounds
Unique Attributes of Target Compound :
- The cyclopropyl group may confer metabolic stability over alkyl/alkoxy chains .
Biological Activity
The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 258.32 g/mol. The structure features a pyrazole ring, which is known for contributing to various biological activities due to its ability to interact with different biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing cyclopropyl and methyl groups to form the core structure.
- Urea Formation : Reacting the synthesized pyrazole with isocyanates or amines to introduce the urea functionality.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.
Urease Inhibition
A notable aspect of the biological activity of this compound is its potential as a urease inhibitor. Urease is an enzyme that plays a crucial role in the survival of pathogens such as Helicobacter pylori. Compounds with similar structures have demonstrated effective urease inhibition, making them candidates for treating infections associated with this bacterium.
Table 2: Urease Inhibition Potency
Case Studies
- Case Study on Anticancer Efficacy : In a recent study, a derivative of the compound was tested against multiple cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner.
- Urease Inhibition Study : Another study focused on the urease inhibition potential where derivatives showed IC50 values significantly lower than standard inhibitors, indicating promising therapeutic applications in treating urease-related infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
